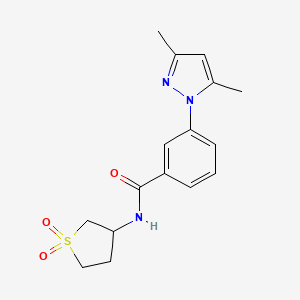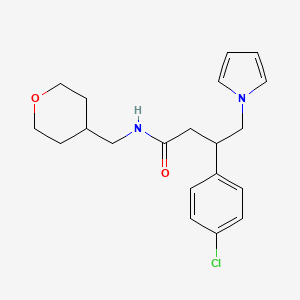![molecular formula C22H20FN3O B12159780 1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzo[cd]indol-2(1H)-one](/img/structure/B12159780.png)
1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The fluorophenyl moiety is introduced using suitable reagents and conditions. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed.
Piperazine Functionalization:
- The piperazine ring is functionalized by reacting with an appropriate amine derivative.
Final Cyclization to Form the Benzo[cd]indolone Ring:
- The final step involves cyclization to form the benzo[cd]indolone ring.
Industrial Production:
Industrial-scale production methods for FPMINT are proprietary and may involve optimized synthetic routes, purification, and isolation processes.
Preparation Methods
Synthetic Routes:
The synthesis of FPMINT involves several steps. One common synthetic route includes the following:
-
Construction of the Indole Ring:
- Starting from appropriate precursors, the indole ring is formed via cyclization reactions. Various methods, such as Fischer indole synthesis or Bischler–Napieralski reaction, can be employed.
Chemical Reactions Analysis
FPMINT can undergo various chemical reactions:
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
FPMINT’s diverse biological activities make it an intriguing compound:
Antiviral Activity:
Mechanism of Action
The exact mechanism of FPMINT’s effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While FPMINT’s uniqueness lies in its specific structure, it shares similarities with other indole derivatives. Notable compounds include tryptophan, LSD, and various alkaloids.
Properties
Molecular Formula |
C22H20FN3O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H20FN3O/c23-18-8-1-2-9-19(18)25-13-11-24(12-14-25)15-26-20-10-4-6-16-5-3-7-17(21(16)20)22(26)27/h1-10H,11-15H2 |
InChI Key |
IHCSCYALNPWWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)



![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)
![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)
![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)
![methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159774.png)
